molecular formula C8H14ClN3 B2883462 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride CAS No. 1823253-44-6

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2883462
CAS No.: 1823253-44-6
M. Wt: 187.67
InChI Key: RSFZEFPUXWTIBO-UHFFFAOYSA-N
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Description

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its fused imidazole and pyrazine rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyrazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene

Uniqueness

2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to interact differently with biological targets compared to its analogs, potentially leading to distinct biological activities .

Properties

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZEFPUXWTIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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